N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide
Description
N-{2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 4-methylphenyl group at position 2. This thiazole moiety is connected via an ethyl linker to an acetamide group, which is further substituted with a phenoxy moiety at the α-carbon. The compound’s structural complexity arises from the integration of heterocyclic (thiazole), aromatic (phenyl), and ether (phenoxy) functionalities, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-15-7-9-16(10-8-15)20-22-17(14-25-20)11-12-21-19(23)13-24-18-5-3-2-4-6-18/h2-10,14H,11-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVWGEMQHDDYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Alkylation: The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Acylation: Finally, the resulting intermediate is acylated with phenoxyacetyl chloride to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenoxyacetamide moiety, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Thiazole Substitution: The position and nature of substituents on the thiazole ring significantly influence electronic properties. For example, Mirabegron’s 2-amino group (electron-donating) enhances receptor binding, while halogenated analogs (e.g., 4-bromophenyl in ) may improve affinity but reduce solubility .
- Acetamide Modifications: The target compound’s phenoxy group contrasts with Mirabegron’s β-hydroxyethylamino chain, which is critical for β3-adrenergic receptor agonism . Morpholino () and thiophene () substituents alter solubility and bioavailability .
Key Observations :
- Triazole Integration : Compounds in and employ triazole rings, synthesized via Click Chemistry or base-mediated cyclization, to enhance structural rigidity and binding specificity .
- Spectral Validation : IR and NMR data are critical for confirming tautomeric forms (e.g., thione vs. thiol in ) and substituent placement .
Pharmacological and Physicochemical Properties
Key Observations :
- Bioactivity : Mirabegron’s efficacy stems from its β3-adrenergic receptor interaction, facilitated by its hydrophilic side chain . Bulky substituents (e.g., benzodiazolyl in ) may hinder membrane permeability but improve target specificity .
- Solubility: Electron-withdrawing groups (e.g., bromo in ) reduce solubility, while morpholine () and hydroxyethylamino (Mirabegron) enhance it .
Research Findings and Implications
- Structure-Activity Relationship (SAR): The thiazole ring’s substitution pattern (position and aryl group) and acetamide side-chain flexibility are critical for pharmacological activity. For instance, Mirabegron’s amino-thiazole and β-hydroxyethylamino chain are indispensable for receptor activation .
- Synthetic Challenges : Triazole integration () and chiral resolution (Mirabegron) add complexity to synthesis, impacting scalability .
- Future Directions: Exploration of halogenated analogs (e.g., 4-fluorophenyl in ) could optimize binding affinity, while phenoxy-to-morpholine substitutions () may improve pharmacokinetics .
Biological Activity
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities, and an ethylamine side chain. The presence of a phenoxyacetamide moiety enhances its pharmacological profile. The molecular formula is with a molecular weight of 365.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O2S |
| Molecular Weight | 365.44 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, similar thiazole derivatives have shown cytotoxic effects against various cancer cell lines. In studies, compounds with specific substitutions on the thiazole ring demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against tumor cells, suggesting that structural modifications can enhance efficacy .
Antimicrobial Activity
Thiazole derivatives have been investigated for their antimicrobial properties. A series of phenylthiazole compounds were synthesized and tested against bacterial strains, showing promising results comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups on the aromatic rings was found to enhance activity.
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation : It could interact with specific receptors in cells, altering signaling pathways that lead to apoptosis in cancer cells.
- Reactive Intermediate Formation : The nitro group in similar compounds has been shown to undergo bioreduction, leading to reactive intermediates that can damage cellular components.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-containing compounds indicates that:
- Substitution Patterns : Methyl or halogen substitutions on the phenyl ring significantly impact biological activity.
- Thiazole Ring Importance : The thiazole ring is crucial for maintaining the biological activity of derivatives; modifications can either enhance or diminish their efficacy.
Case Studies
- Antitumor Studies : A study on thiazole derivatives revealed that specific modifications led to enhanced cytotoxicity against breast cancer cell lines . Compounds with m-dimethyl substitutions showed improved interactions with target proteins.
- Antimicrobial Research : Another investigation found that newly synthesized phenylthiazole derivatives exhibited high antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Reacting 2-bromoacetophenone derivatives with thiourea under reflux conditions in ethanol or DMF to form the thiazole core .
- Acetamide coupling : Using chloroacetyl chloride or activated esters (e.g., NHS esters) to functionalize the thiazole-ethylamine intermediate. Solvents like dichloromethane or toluene are preferred, with triethylamine as a base to neutralize HCl byproducts .
- Phenoxy group introduction : Nucleophilic substitution of a halogenated intermediate with phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Q. Key parameters :
| Step | Solvent | Catalyst/Temperature | Yield (%) |
|---|---|---|---|
| Thiazole formation | Ethanol | Reflux, 80°C | 60–75 |
| Acetamide coupling | DCM | Triethylamine, RT | 80–90 |
Q. How is structural purity confirmed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the integration of aromatic protons (δ 6.8–7.5 ppm for phenyl groups) and acetamide carbonyl signals (δ 168–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using a C18 column with acetonitrile/water gradients .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 423.5) .
Q. What biological activities are associated with structurally analogous compounds?
Related thiazole-acetamide derivatives exhibit:
- Anticancer activity : Inhibition of kinase enzymes (IC₅₀ values: 0.5–10 μM) via binding to ATP pockets .
- Antimicrobial effects : MIC values of 8–32 μg/mL against S. aureus and E. coli due to membrane disruption .
Note: Specific data for this compound requires validation via in vitro assays (e.g., MTT or broth microdilution) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Solvent selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
- Catalyst screening : Use Pd/C or CuI for coupling steps to enhance regioselectivity .
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours) .
Case study : A similar acetamide derivative achieved 92% yield using microwave irradiation at 120°C in DMF .
Q. What analytical challenges arise in distinguishing stereoisomers or tautomers?
- X-ray crystallography : Resolves ambiguity in thiazole ring conformation (e.g., Z vs. E isomers) .
- 2D NMR (COSY, NOESY) : Identifies through-space coupling between the phenoxy group and thiazole protons .
Q. How should conflicting bioactivity data be resolved?
Contradictions may arise from:
- Purity discrepancies : HPLC-MS detects trace impurities (<2%) that skew IC₅₀ values .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Models interactions with EGFR or COX-2 active sites, prioritizing hydrogen bonds with acetamide carbonyl .
- Molecular dynamics simulations (GROMACS) : Validates stability of ligand-receptor complexes over 100 ns trajectories .
Q. How does substituent variation on the phenyl ring affect structure-activity relationships (SAR)?
| Substituent | Activity Trend | Rationale |
|---|---|---|
| 4-Methyl (target compound) | Moderate kinase inhibition | Hydrophobic interactions enhance binding |
| 4-Fluoro (analog) | Increased antimicrobial potency | Electronegativity disrupts bacterial membranes |
| 4-Methoxy (analog) | Reduced solubility | Polar group disrupts crystallinity |
Q. What are the safety and toxicity considerations for handling this compound?
Q. What gaps exist in current research, and what future studies are recommended?
- In vivo pharmacokinetics : Assess oral bioavailability and half-life in rodent models.
- Formulation stability : Test compatibility with excipients (e.g., PEG 400) for drug delivery .
- Off-target profiling : Screen against cytochrome P450 enzymes to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
